REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N:10]2[C:14](=[O:15])[NH:13][C:12]([CH3:16])=[N:11]2)=[C:4]([F:17])[CH:3]=1.[OH-].[Na+].Cl[CH:21]([F:23])[F:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1CCCCC1>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([N:10]2[C:14](=[O:15])[N:13]([CH:21]([F:23])[F:22])[C:12]([CH3:16])=[N:11]2)=[C:4]([F:17])[CH:3]=1 |f:1.2,4.5|
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Name
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1-(4-chloro-2-fluoro-5-methoxyphenyl)-4,5-dihydro-3-methyl-1,2,4-triazol-5(1H)-one
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Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1OC)N1N=C(NC1=O)C)F
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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10 g
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Type
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catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1CCCCC1
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Name
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Quantity
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10 g
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Type
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reactant
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Smiles
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ClC(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
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stirred for one hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After complete addition the reaction mixture
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Type
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TEMPERATURE
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Details
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was warmed
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Type
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TEMPERATURE
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Details
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to reflux where it
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Type
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CUSTOM
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Details
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The hot solution was decanted from a pot residue
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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ADDITION
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Details
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Methylene chloride was added to the cooled mixture
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Type
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DISSOLUTION
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Details
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to dissolve a solid precipitate
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Type
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WASH
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Details
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The mixture was washed with 10% hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Reaction Time |
1 h |
Name
|
|
Type
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product
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Smiles
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ClC1=CC(=C(C=C1OC)N1N=C(N(C1=O)C(F)F)C)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |